molecular formula C14H15N3O4 B2480801 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 851208-07-6

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No. B2480801
CAS RN: 851208-07-6
M. Wt: 289.291
InChI Key: OCUUPGTZWLWAKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For example, a one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Another study discusses the synthetic approaches and applications of 4-hydroxy-2-quinolones .


Molecular Structure Analysis

The molecular structure of related compounds like Morpholin-4-yl Acetic Acid has been identified. Its empirical formula is C6H11NO3 and its molecular weight is 145.16 .


Chemical Reactions Analysis

In terms of chemical reactions, a study discusses the inhibition effect of a Mannich base on the corrosion of mild steel in a hydrochloric acid solution . Another study presents a convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like Morpholin-4-yl Acetic Acid have been identified. It is a solid compound .

Safety and Hazards

The safety and hazards of related compounds have been identified. For instance, Morpholin-4-yl Acetic Acid is classified as Eye Dam. 1 according to the GHS classification . Another related compound, 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride, is classified as Acute oral toxicity Category 4, Acute dermal toxicity Category 4, Acute Inhalation Toxicity - Vapors Category 4, Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1, and Specific target organ toxicity (single exposure) Category 3 .

properties

IUPAC Name

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUUPGTZWLWAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

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